1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihydrochloride is a synthetic compound with significant research applications, particularly in pharmacology. Its molecular formula is , and its molecular weight is approximately 362.3 g/mol. The compound typically exhibits a purity of around 95% and is classified as an organic heterocyclic compound, often explored for its potential biological activities, particularly in cancer treatment due to its structural similarity to established therapeutic agents like imatinib .
The synthesis of 1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihydrochloride involves multi-step organic reactions. Key steps may include:
The synthesis may utilize various reagents and conditions to optimize yield and purity. For instance, the use of solvents like dimethyl sulfoxide or acetonitrile can facilitate reactions, while protecting groups may be employed to prevent unwanted side reactions during multi-step syntheses .
The molecular structure of 1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihydrochloride can be represented by the following:
CC(=O)N1CCC2=C(C1)C(=NC(=N2)C3CCCNC3)NC.Cl.Cl
InChI=1S/C15H23N5O.2ClH/c1-10(21)20-7-5-13-12(9-20)15(16-2)19-14(18-13)11-4-3-6-17-8-11;;/h11,17H,3-9H2,1-2H3,(H,16,18,19);2*1H
The compound's structural features include multiple nitrogen atoms indicating potential interactions with biological targets, particularly in enzyme inhibition pathways. Its heterocyclic nature suggests significant pharmacological activity due to the presence of multiple functional groups conducive to binding interactions .
1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihydrochloride can participate in various chemical reactions typical for heterocycles:
The specific reaction conditions (temperature, solvent choice) are crucial for optimizing yields and minimizing by-products during synthesis or when exploring its reactivity in biological systems .
While the exact mechanism of action for 1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihydrochloride remains to be fully elucidated, it is hypothesized that it may interact with tyrosine kinases similarly to imatinib. This interaction likely involves:
Studies suggest that compounds with similar structures often inhibit cell growth and proliferation in cancer cell lines by targeting specific kinases involved in tumorigenesis .
Relevant data such as melting point and boiling point are not explicitly provided but can be inferred from related compounds within similar structural classes .
1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihydrochloride has potential applications in:
The compound's structural attributes make it a candidate for further exploration in medicinal chemistry aimed at developing effective treatments against various cancers and other diseases associated with dysregulated kinase activity .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2